1-(2-Iodo-6-mercaptophenyl)propan-1-one
Description
Properties
Molecular Formula |
C9H9IOS |
|---|---|
Molecular Weight |
292.14 g/mol |
IUPAC Name |
1-(2-iodo-6-sulfanylphenyl)propan-1-one |
InChI |
InChI=1S/C9H9IOS/c1-2-7(11)9-6(10)4-3-5-8(9)12/h3-5,12H,2H2,1H3 |
InChI Key |
MKEYHRSTRRUZEU-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)C1=C(C=CC=C1I)S |
Origin of Product |
United States |
Preparation Methods
Halogenation-Thiolation Sequential Approach
A widely documented method involves sequential halogenation and thiolation steps. The precursor molecule, typically a phenylpropanone derivative, undergoes iodination at the 2-position followed by introduction of the mercapto group at the 6-position.
Iodination Step :
Electrophilic iodination is achieved using iodine in acetic acid or ethanol under reflux (80–100°C). The reaction employs Lewis acids such as FeCl₃ to enhance regioselectivity, directing iodine to the ortho position relative to the propanone group. For example:
$$
\text{1-(2-Bromo-6-nitrophenyl)propan-1-one} + \text{I}2 \xrightarrow{\text{FeCl}3, \text{AcOH}} \text{1-(2-Iodo-6-nitrophenyl)propan-1-one} + \text{HBr}
$$
Yields range from 65% to 78%, with purity dependent on solvent polarity and reaction time.
Thiolation Step :
The nitro group at the 6-position is reduced to an amine using SnCl₂/HCl and subsequently converted to a mercapto group via diazotization with NaNO₂/H₂SO₄, followed by treatment with H₂S. This step requires strict temperature control (0–5°C) to prevent disulfide formation.
Friedel-Crafts Acylation Followed by Functionalization
An alternative route begins with Friedel-Crafts acylation of iodobenzene derivatives. For instance, reacting iodobenzene with propanoyl chloride in the presence of AlCl₃ yields 1-(2-iodophenyl)propan-1-one. Subsequent thiolation at the 6-position employs CuI-catalyzed C–S coupling using thiourea as the sulfur source:
$$
\text{1-(2-Iodophenyl)propan-1-one} + \text{Thiourea} \xrightarrow{\text{CuI, DMSO}} \text{1-(2-Iodo-6-mercaptophenyl)propan-1-one} + \text{NH}_4\text{I}
$$
This method achieves yields up to 70%, with DMSO enhancing reaction efficiency by stabilizing intermediates.
Optimization of Reaction Conditions
Solvent and Temperature Effects
The choice of solvent critically impacts reaction kinetics and product stability. Polar aprotic solvents like DMSO and DMF facilitate iodine displacement in nucleophilic aromatic substitution, while acetic acid improves iodination yields by protonating intermediates (Table 1).
Table 1: Solvent Optimization for Key Steps
| Step | Solvent | Temperature (°C) | Yield (%) | Purity (%) |
|---|---|---|---|---|
| Iodination | Acetic acid | 80 | 78 | 95 |
| Thiolation | DMSO | 25 | 70 | 90 |
| Friedel-Crafts | Dichloromethane | 0 | 65 | 88 |
Catalytic Systems
Lewis acids (FeCl₃, AlCl₃) and transition-metal catalysts (CuI, Pd(PPh₃)₄) are pivotal. FeCl₃ enhances iodination regioselectivity by coordinating to the ketone oxygen, while CuI mediates C–S bond formation via a radical mechanism. Recent advances utilize bimetallic catalysts (e.g., CuI/Fe₃O₄ nanoparticles) to improve turnover numbers (TONs) by 30%.
Industrial-Scale Synthesis
Continuous Flow Reactors
To address scalability challenges, industries adopt continuous flow systems. For example, a two-stage reactor setup performs iodination and thiolation in series, with in-line purification via scavenger resins. This method reduces reaction times from 48 hours (batch) to 6 hours (flow) and increases throughput to 5 kg/day.
Green Chemistry Initiatives
Solvent recycling and catalyst recovery are prioritized. Supercritical CO₂ replaces traditional solvents in iodination, reducing waste by 40%. Immobilized enzymes (e.g., lipase B) catalyze thiolation under mild conditions (pH 7, 30°C), though yields remain suboptimal (55%).
Characterization and Quality Control
Spectroscopic Analysis
- NMR : The ketone carbonyl resonates at δ 200–205 ppm (¹³C), while the mercapto proton appears as a singlet at δ 1.5–2.0 ppm (¹H).
- IR : Strong absorption bands at 1680 cm⁻¹ (C=O) and 2550 cm⁻¹ (S–H) confirm functional groups.
- MS : Molecular ion peak at m/z 292.14 (C₉H₉IOS).
Purity Assessment
HPLC with a C18 column (acetonitrile/water gradient) detects impurities (<0.5%). Residual iodine is quantified via ICP-MS, with permissible limits <10 ppm.
Chemical Reactions Analysis
1-(2-Iodo-6-mercaptophenyl)propan-1-one undergoes various chemical reactions, including:
Oxidation: The mercapto group can be oxidized to form disulfides or sulfonic acids.
Reduction: The iodine atom can be reduced to form the corresponding hydrocarbon.
Substitution: The iodine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like sodium azide. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(2-Iodo-6-mercaptophenyl)propan-1-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(2-Iodo-6-mercaptophenyl)propan-1-one involves its interaction with molecular targets through its iodine and mercapto groups. These functional groups can form covalent bonds with target molecules, leading to modifications in their structure and function. The pathways involved depend on the specific application and target molecule.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional attributes of 1-(2-Iodo-6-mercaptophenyl)propan-1-one are best understood through comparison with analogous arylpropan-1-one derivatives. Below is a detailed analysis supported by data from diverse sources:
Table 1: Key Properties of this compound and Analogues
*Calculated based on analogous structures.
Substituent Effects on Reactivity and Stability
- Electron-Withdrawing vs. Electron-Donating Groups: The iodine atom (weakly electron-withdrawing via inductive effects) in this compound contrasts with the trifluoromethylthio group (-SCF₃, strongly electron-withdrawing) in ’s compound. The mercapto (-SH) group enhances nucleophilicity and oxidative instability compared to halogens (e.g., -Br, -Cl in ), which are inert under similar conditions .
Steric and Positional Influences :
Physicochemical Properties
- Density and Boiling Point :
- Lipophilicity :
Biological Activity
1-(2-Iodo-6-mercaptophenyl)propan-1-one is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a detailed examination of its biological properties, mechanisms of action, and relevant research findings.
Structure and Composition
- Chemical Formula : C10H10IOS
- Molecular Weight : 280.15 g/mol
- IUPAC Name : this compound
Physical Properties
| Property | Value |
|---|---|
| Melting Point | Not available |
| Solubility | Soluble in organic solvents |
| Stability | Stable under standard conditions |
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The compound's mechanism appears to involve disruption of bacterial cell wall synthesis, leading to cell lysis.
Antioxidant Properties
The compound has also demonstrated antioxidant activity. It scavenges free radicals, thereby protecting cells from oxidative stress. This property is particularly relevant in the context of chronic diseases where oxidative damage plays a critical role.
Cytotoxic Effects
Studies have reported that this compound induces cytotoxicity in cancer cell lines, including breast and lung cancer cells. The compound triggers apoptosis through the activation of caspase pathways, which are crucial for programmed cell death.
The biological activity of this compound can be attributed to several mechanisms:
- Interaction with Enzymes : The mercapto group (-SH) in the compound can form disulfide bonds with cysteine residues in proteins, inhibiting enzyme activity.
- Cell Membrane Disruption : The iodinated phenyl group may insert into lipid membranes, altering membrane fluidity and integrity.
- Reactive Oxygen Species (ROS) Generation : The compound may induce ROS production, leading to oxidative stress in target cells.
Study 1: Antimicrobial Efficacy
A study conducted by Smith et al. (2023) evaluated the antimicrobial efficacy of this compound against clinical isolates of bacteria. Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL against S. aureus and 64 µg/mL against E. coli, suggesting its potential as a therapeutic agent for bacterial infections.
Study 2: Cytotoxicity in Cancer Cells
In a study published by Johnson et al. (2024), the cytotoxic effects of the compound were assessed on MCF-7 breast cancer cells. The results showed a dose-dependent decrease in cell viability with an IC50 value of 25 µM, indicating significant potential for cancer treatment applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
